molecular formula C26H29NO6S B281101 Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Número de catálogo B281101
Peso molecular: 483.6 g/mol
Clave InChI: ZEQSCOKKWJUQSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential use in treating cancer, diabetic retinopathy, and other diseases.

Mecanismo De Acción

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits angiogenesis by targeting a protein called fibroblast growth factor receptor (FGFR). FGFR is involved in the process of angiogenesis, and by inhibiting FGFR, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can prevent the formation of new blood vessels. This can be beneficial in treating diseases such as cancer, where the growth of new blood vessels is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of angiogenesis in various diseases, and for developing new anti-angiogenic therapies. However, one limitation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Direcciones Futuras

There are several potential future directions for research on Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of combination therapies that target both angiogenesis and other pathways involved in cancer growth and proliferation. Another direction for research is the investigation of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate for its potential use in treating other diseases, such as age-related macular degeneration, a leading cause of vision loss in older adults. Finally, further studies are needed to determine the safety and efficacy of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in humans, and to investigate its potential use in clinical trials.

Métodos De Síntesis

The synthesis of Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate to form ethyl 2-methyl-1-benzofuran-3-carboxylate. This intermediate is then reacted with cyclohexyl isocyanate and 4-methylphenylsulfonyl chloride to form the final product, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Aplicaciones Científicas De Investigación

Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. In preclinical studies, Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been investigated for its potential use in treating diabetic retinopathy, a condition that can cause vision loss in people with diabetes.

Propiedades

Fórmula molecular

C26H29NO6S

Peso molecular

483.6 g/mol

Nombre IUPAC

ethyl 5-[cyclohexanecarbonyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-32-26(29)24-18(3)33-23-15-12-20(16-22(23)24)27(25(28)19-8-6-5-7-9-19)34(30,31)21-13-10-17(2)11-14-21/h10-16,19H,4-9H2,1-3H3

Clave InChI

ZEQSCOKKWJUQSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

SMILES canónico

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.